molecular formula C6H9BrN4O B1268441 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide CAS No. 512810-04-7

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No. B1268441
M. Wt: 233.07 g/mol
InChI Key: VUMSUDWSZAVRKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, involves procedures like cyclocondensation, characterized by specific reactants and conditions. These processes are detailed in studies such as the one by Karrouchi et al. (2020) and another by Karrouchi et al. (2021), which provide insights into the synthesis methods and the structural formation of similar compounds (Karrouchi et al., 2020) (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using techniques like X-ray diffraction, FT-IR, NMR, and ESI-MS, providing information about the molecular geometry and bonding. Studies such as those by Sun et al. (2013) and Aly et al. (2019) offer detailed information on the structure of related pyrazole derivatives (Sun et al., 2013) (Aly et al., 2019).

Chemical Reactions and Properties

Pyrazole derivatives exhibit various chemical reactions due to their unique structural features. Studies like those by Prabhuswamy et al. (2016) and Channar et al. (2019) explore the chemical behavior and reactivity of these compounds, highlighting their potential in different chemical applications (Prabhuswamy et al., 2016) (Channar et al., 2019).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are extensively studied in literature, as seen in the works of Saeed et al. (2020) and Lv et al. (2010), which provide a comprehensive understanding of these aspects (Saeed et al., 2020) (Lv et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, such as reactivity, stability, and interaction with other molecules, are essential for its utilization in various scientific domains. Research by Wen et al. (2006) and Bobko et al. (2012) delve into these aspects, providing insights into the compound's chemical behavior and interactions (Wen et al., 2006) (Bobko et al., 2012).

Scientific Research Applications

Antimicrobial and Antiinflammatory Applications

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide derivatives have shown promising results in antimicrobial and antiinflammatory studies. For instance, compounds derived from bromoindole-2-carbohydrazides have exhibited moderate to good antiproliferative activity, indicating potential in antimicrobial applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).

DNA Gyrase Inhibition

This compound has been explored in the synthesis of analogs that strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, suggesting significant potential in antibacterial therapy (Sun, Lv, Yin, Yuan, Ma, & Zhu, 2013).

Anti-HSV-1 and Cytotoxic Activities

Derivatives of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide have shown efficacy in reducing the number of viral plaques of Herpes simplex type-1 (HSV-1), indicating potential use in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Antioxidant Properties

Research on pyrazole derivatives, including those related to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, has demonstrated potential in exhibiting antioxidant activities. For example, certain compounds have shown significant radical scavenging capacity and effective iron binding, which could be relevant in oxidative stress-related conditions (Karrouchi et al., 2019).

Corrosion Inhibition

Interestingly, derivatives of this compound have been studied for their effectiveness in inhibiting corrosion, particularly in mild steel in acidic mediums. This suggests potential industrial applications in corrosion protection (Cherrak et al., 2020).

Leishmanicidal Activities

1H-pyrazole-4-carbohydrazides, which are structurally related to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, have shown leishmanicidal activities, opening avenues for potential applications in treating Leishmania infections (Bernardino et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as a starting material in the synthesis of 1,4’-bipyrazoles . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMSUDWSZAVRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

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